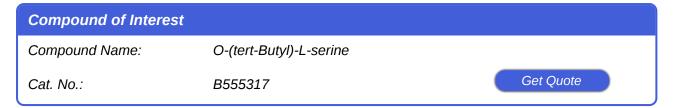


O-(tert-Butyl)-L-serine CAS number and commercial suppliers

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An In-depth Technical Guide to O-(tert-Butyl)-L-serine

Introduction

O-(tert-Butyl)-L-serine, a key derivative of the amino acid L-serine, is a critical component in the fields of peptide synthesis, drug development, and protein engineering. Its defining feature is the tert-butyl protecting group on the side-chain hydroxyl function, a modification that offers enhanced stability and solubility.[1][2] This protective group is crucial in preventing unwanted side reactions during complex synthetic procedures, particularly in Solid-Phase Peptide Synthesis (SPPS).[3] The tert-butyl group is stable under many reaction conditions but can be readily removed with mild acids, allowing for precise control over the synthesis of complex peptides and other bioactive molecules.[3][4] This versatility makes O-(tert-Butyl)-L-serine an indispensable tool for researchers and chemists aiming to construct novel therapeutics and specialized biomolecules.[3][5]

Physicochemical Properties

The physical and chemical properties of **O-(tert-Butyl)-L-serine** are summarized below. These characteristics are essential for its application in various synthetic protocols.



Property	Value	Reference(s)
CAS Number	18822-58-7	[1][6]
Molecular Formula	C7H15NO3	[1][7]
Molecular Weight	161.2 g/mol	[1][6]
Appearance	White to almost white powder or crystal	[1][6]
Melting Point	218-222 °C / 226 °C (decomposes)	[1][6]
Optical Rotation	$[\alpha]^{20}/D = -16.5 \pm 1^{\circ} \text{ (c=1 in }$ H ₂ O)	[1]
Purity	≥97-99% (HPLC)	[1][6]
Solubility	Soluble in water	[6]
Storage Conditions	0-8 °C, cool and dark place	[1][6]

Commercial Suppliers

O-(tert-Butyl)-L-serine is available from a variety of chemical suppliers that specialize in reagents for peptide synthesis and pharmaceutical research. The quality and purity of the compound are critical for successful synthesis outcomes.

Supplier	Product Name	Purity Specification
Chem-Impex	O-tert-Butyl-L-serine	≥ 99%
Tokyo Chemical Industry (TCI)	O-tert-Butyl-L-serine	>97.0%
Thermo Fisher Scientific	O-tert-Butyl-L-serine	98%
MedChemExpress	O-(tert-Butyl)-L-serine	Not specified
Aapptec Peptides	H-Ser(tBu)-OH	Not specified
NINGBO INNO PHARMCHEM CO.,LTD.	O-tert-Butyl-L-serine	Not specified



Synthesis and Experimental Protocols

The synthesis of **O-(tert-Butyl)-L-serine** is a multi-step process that starts from L-serine. The key transformation is the introduction of the tert-butyl ether linkage to the side-chain hydroxyl group. Below is a general workflow and a representative experimental protocol derived from publicly available synthesis patents.

General Synthesis Pathway

The synthesis typically involves two main stages: esterification of the carboxylic acid and subsequent etherification of the hydroxyl group, followed by saponification to yield the final product.



Stage 1: Esterification L-Serine Methanol (Solvent) Thionyl Chloride (SOCl₂) L-Serine Methyl Ester Hydrochloride tert-Butyl Acetate or Isobutylene **Acid Catalyst** Stage 2: Etherification & Saponification O-(tert-Butyl)-L-serine Methyl Ester Saponification (e.g., NaOH) O-(tert-Butyl)-L-serine

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Caption: General synthesis pathway for **O-(tert-Butyl)-L-serine**.

Experimental Protocol: Synthesis via L-Serine Methyl Ester

This protocol is a generalized representation based on common chemical synthesis methods. [8][9][10]

Step 1: Preparation of L-Serine Methyl Ester Hydrochloride



- Suspend L-serine (1 equivalent) in anhydrous methanol in a reaction vessel equipped with a stirrer and cooled in an ice bath (0°C).
- Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the suspension while maintaining the temperature below 5°C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-36 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- The resulting crude product is triturated with diethyl ether or methyl tert-butyl ether, filtered, and dried under vacuum to yield L-serine methyl ester hydrochloride as a white solid.

Step 2: Preparation of O-(tert-Butyl)-L-serine Methyl Ester

- Dissolve the L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as tert-butyl acetate or dichloromethane.
- Add an acid catalyst (e.g., p-toluenesulfonic acid).
- Introduce isobutylene gas into the reaction mixture at a controlled temperature (e.g., -20°C to 10°C) or utilize tert-butyl acetate as the tert-butyl source.
- Allow the reaction to proceed for 48-96 hours, monitoring for completion by TLC.
- After the reaction is complete, work up the mixture to isolate the O-(tert-butyl)-L-serine
 methyl ester.

Step 3: Saponification to O-(tert-Butyl)-L-serine

- Dissolve the crude **O-(tert-butyl)-L-serine** methyl ester from the previous step in a solvent like methanol or acetone.
- Add an aqueous solution of sodium hydroxide (NaOH) at a low temperature (e.g., 5°C).



- Stir the reaction for 1-3 hours until the saponification is complete.
- Neutralize the reaction mixture to precipitate the final product.
- Filter the solid, wash with cold water, and dry under vacuum to obtain O-(tert-Butyl)-L-serine.

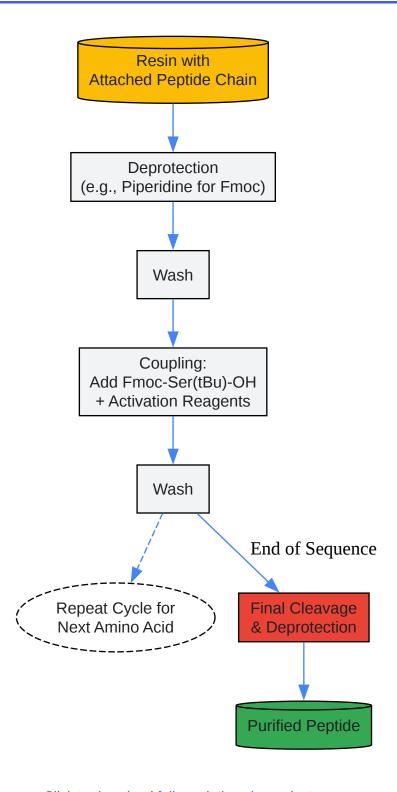
Applications in Drug Development and Research

The primary application of **O-(tert-Butyl)-L-serine** is as a protected amino acid building block in Solid-Phase Peptide Synthesis (SPPS).[3] Its tert-butyl group prevents the side-chain hydroxyl from participating in unwanted reactions during the peptide chain elongation process.

Role in Solid-Phase Peptide Synthesis (SPPS)

The workflow below illustrates the incorporation of an amino acid like **O-(tert-Butyl)-L-serine** during an SPPS cycle.





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Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS).

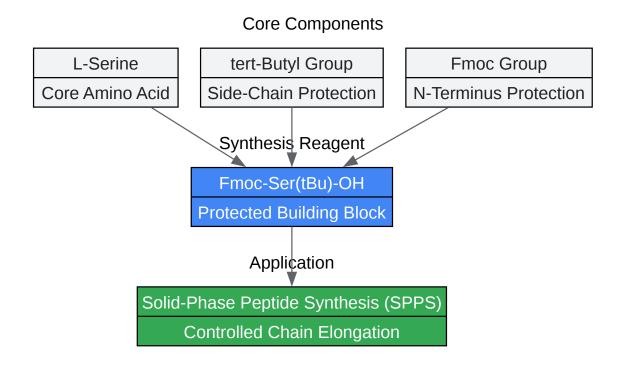
In this process, the N-terminus of the growing peptide chain on the solid support is deprotected. The next amino acid, in this case, Fmoc-Ser(tBu)-OH (the N-Fmoc protected



version of **O-(tert-Butyl)-L-serine**), is activated and coupled to the chain. The tert-butyl group on the serine side chain remains intact throughout these cycles, preventing side reactions.[3] It is only removed during the final cleavage step, typically using a strong acid like trifluoroacetic acid (TFA), which also cleaves the completed peptide from the resin support.

Logical Relationships in Peptide Synthesis

The strategic use of protecting groups is fundamental to successful peptide synthesis. The diagram below shows the relationship between the core amino acid, the protecting groups, and its application.



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Caption: Relationship between L-serine, protecting groups, and SPPS.

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